molecular formula C12H11F2NO3S2 B5684618 N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide

N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B5684618
M. Wt: 319.4 g/mol
InChI Key: DNOOTFSHWKGETG-UHFFFAOYSA-N
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Description

N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is substituted with a difluoromethyl group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of the appropriate amine (in this case, difluoromethylamine and 2-methoxyaniline).

    Substitution Reactions: The difluoromethyl and methoxyphenyl groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as an antibiotic or antifungal agent due to its sulfonamide structure.

    Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamides and their interactions with enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s unique structure may be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is likely related to its ability to inhibit enzymes that utilize sulfonamide groups as substrates. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition. The molecular targets may include dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    N-(difluoromethyl)-N-(phenyl)thiophene-2-sulfonamide: Lacks the methoxy group, which may affect its biological activity.

    N-(trifluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its reactivity and potency.

    N-(difluoromethyl)-N-(2-methoxyphenyl)benzene-2-sulfonamide: Features a benzene ring instead of a thiophene ring, which may influence its chemical properties and applications.

Uniqueness

N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is unique due to the combination of its difluoromethyl, methoxyphenyl, and thiophene groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3S2/c1-18-10-6-3-2-5-9(10)15(12(13)14)20(16,17)11-7-4-8-19-11/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOOTFSHWKGETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(C(F)F)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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